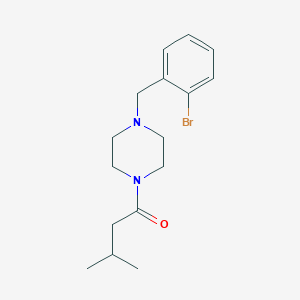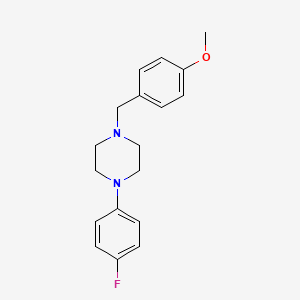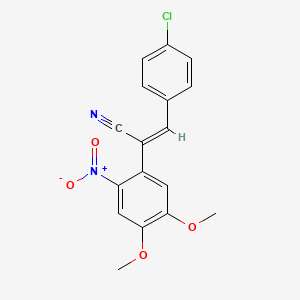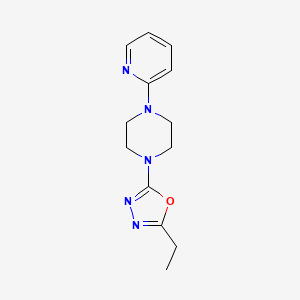
1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, studies have shown that this compound can interact with different receptors in the brain, including dopamine receptors. This interaction can lead to the modulation of neurotransmitter release, which can result in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and inhibit cancer cell growth. In addition, this compound has also been shown to have antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments include its high purity and good yields of synthesis. In addition, this compound has shown promising results in various studies, which makes it an attractive compound for further investigation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine. One potential direction is to investigate its potential use as an antipsychotic drug in humans. In addition, further studies can be conducted to investigate its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its pharmacological effects.
Synthesis Methods
The synthesis of 1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine can be achieved using different methods. One of the commonly used methods involves the reaction of 1-(2-bromobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. This method yields the desired compound in good yields and high purity.
Scientific Research Applications
1-(2-bromobenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential use as an antipsychotic drug due to its ability to modulate dopamine receptors in the brain. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth.
properties
IUPAC Name |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUUFTOZPBHDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5655041.png)
![(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)

![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)